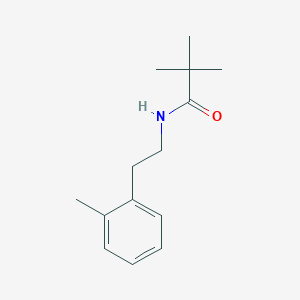

N-(2-Methylphenethyl)pivalamide

Description

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2,2-dimethyl-N-[2-(2-methylphenyl)ethyl]propanamide |

InChI |

InChI=1S/C14H21NO/c1-11-7-5-6-8-12(11)9-10-15-13(16)14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) |

InChI Key |

ZWGQRACJNKULQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CCNC(=O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Aromatic Substitution Patterns

N-[2-(4-Methoxyphenyl)ethyl]pivalamide () :

- Substituent: 4-Methoxy group on phenethyl.

- Reactivity: Undergoes ring-selective lithiation with n-BuLi at -20–0°C, yielding para-substituted products (e.g., 92% yield for compound 7) .

- Contrast: Unlike derivatives with electron-withdrawing groups, the methoxy group directs lithiation to the aromatic ring rather than the α-position of the ethyl chain.

- N-(2-Chloro-6-hydroxyphenyl)pivalamide (): Substituents: 2-Chloro and 6-hydroxy.

Heterocyclic Derivatives

Physical and Chemical Properties

Melting Points and Solubility

Reactivity Trends

Preparation Methods

Reaction Components and Conditions

| Component | Specification |

|---|---|

| Amine | 2-(2-Methylphenyl)ethanamine (3) |

| Acylating Agent | Pivaloyl chloride (C₅H₉COCl) |

| Base | Triethylamine (Et₃N) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0°C |

| Reaction Time | 1 hour |

| Yield | 93% (after crystallization) |

Detailed Procedure

-

Preparation of the Reaction Mixture :

-

Reaction Progression :

-

The mixture is stirred at room temperature for 1 hour, allowing the amine to react with the acyl chloride.

-

-

Workup and Purification :

Reaction Optimization and Yield Analysis

The method demonstrates high efficiency due to the steric bulk of pivaloyl chloride, which minimizes side reactions. Key observations include:

-

Yield Consistency : Reproducibility is confirmed by consistent yields (~93%) across multiple runs.

-

Purity : The crystallization step ensures >95% purity, as evidenced by ¹H NMR and HRMS data.

| Parameter | Value/Description |

|---|---|

| Melting Point | 85–88°C |

| ¹H NMR | Peaks at δ 7.21 (m, 2H), 7.12 (m, 2H), 2.25 (s, 3H), 1.43 (s, 6H) (DMSO-d₆) |

| HRMS | Calcd for C₁₂H₂₁NO: 193.1576; Found: 193.1572 |

Comparison with Analogous Compounds

While alternative methods (e.g., using pivaloyl isothiocyanate) are reported for related thioamides, the direct acylation approach remains optimal for this compound. This method avoids complex intermediates and leverages readily available reagents.

Applications and Derivatives

The compound serves as a precursor for α-lithiation studies. For example, lithiation with n-BuLi in THF at 0°C generates a dilithium intermediate, enabling electrophilic substitutions with reagents like benzophenone to yield α-substituted derivatives .

Q & A

Q. Table 1: Comparison of Lithiation Agents and Outcomes

| Agent | Temperature | Preferred Site | Example Product | Yield | Reference |

|---|---|---|---|---|---|

| n-BuLi | -20°C | Aromatic ortho | N-[3-Hydroxy-2-(4-MeOPh)-Ph] | 58–92% | |

| t-BuLi | -78°C | Benzylic | α-Substituted derivatives | 70–85% |

Q. Table 2: Analytical Techniques for Purity Validation

| Technique | Parameter Measured | Key Observations | Reference |

|---|---|---|---|

| HPLC | Retention time, area % | Purity >98% confirmed via peak integration | |

| ¹³C NMR | Carbon chemical shifts | Pivaloyl carbonyl at δ ~175 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.